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Compound of Interest

Compound Name: 3-(1-Piperidyl)benzylamine

Cat. No.: B071352

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(1-
Piperidyl)benzylamine, a compound of interest for researchers, scientists, and professionals
in the field of drug development. This document outlines the expected Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed
experimental protocols for their acquisition.

Please note: Due to the limited availability of experimental data for 3-(1-
Piperidyl)benzylamine, this guide utilizes predicted data and data from the closely related
isomer, 2-(1-Piperidyl)methyl-benzylamine, as a reference. The presented data serves as a
robust estimation for characterization.

Molecular Structure

Chemical Name: 3-(1-Piperidyl)benzylamine Molecular Formula: CizH1sN2 Molecular Weight:
190.28 g/mol

Spectroscopic Data

The following tables summarize the predicted and analogous spectroscopic data for the
structural elucidation of 3-(1-Piperidyl)benzylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the precise structure of a
molecule by providing information about the hydrogen (*H) and carbon (*3C) atoms.
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Table 1: Predicted *H NMR Spectroscopic Data for 3-(1-Piperidyl)benzylamine

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
~7.20-7.00 m 4H Aromatic-H
~3.80 S 2H Ar-CH2-NH:
~3.45 S 2H Ar-CHz-N(Piperidine)
CH2-N-CH:z
~2.40 t 4H i
(Piperidine a-H)
~1.70 br s 2H NH:2
CH2-CH2-N-
~1.60 m 4H o
(Piperidine B3-H)
-CH2-CH2-CHz2-
~1.45 m 2H

(Piperidine y-H)

Data is estimated based on known chemical shifts for similar structural motifs.

Table 2: Predicted 3C NMR Spectroscopic Data for 3-(1-Piperidyl)benzylamine

Chemical Shift (6) ppm

Assignment

~ 142 Quaternary Ar-C (C-NH2)

~138 Quaternary Ar-C (C-Piperidine)
~129-126 Aromatic CH

~64 Ar-CH2z-N(Piperidine)

~55 CH2-N-CH: (Piperidine a-carbons)

~ 46 Ar-CH2-NH:

~ 26 CH2-CH2z-N- (Piperidine B-carbons)
~24 -CHz2-CH2-CHz2- (Piperidine y-carbon)
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Data is estimated based on known chemical shifts for similar structural motifs and data for the

2-substituted isomer.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Expected IR Absorption Bands for 3-(1-Piperidyl)benzylamine

Wavenumber (cm~—?) Intensity Assignment

3380 - 3250 Medium N-H stretch (primary amine)
3080 - 3010 Medium C-H stretch (aromatic)

2950 - 2800 Strong C-H stretch (aliphatic)

1600 - 1450 Medium C=C stretch (aromatic ring)
1590 - 1500 Medium N-H bend (primary amine)
1350 - 1250 Strong C-N stretch (aromatic amine)
1200 - 1000 Strong C-N stretch (aliphatic amine)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Table 4: Predicted Mass Spectrometry Data for 3-(1-Piperidyl)benzylamine

Parameter Value

Molecular Formula Ci12H1sN:2

Molecular Weight (Monoisotopic) 190.1470

Predicted [M+H]* 191.1543
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High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental
composition with high accuracy.[1]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data.

NMR Spectroscopy

Sample Preparation:

e Dissolve 5-10 mg of 3-(1-Piperidyl)benzylamine in approximately 0.7 mL of a suitable
deuterated solvent (e.g., Chloroform-d, CDCIs).[1]

e Add a small amount of Tetramethylsilane (TMS) to serve as an internal standard (& 0.00
ppm).[1]

Data Acquisition:

e 1H NMR: Acquire spectra on a 400 MHz or higher spectrometer. Typical parameters include a
30° pulse angle and a 1-2 second relaxation delay.[1]

e 13C NMR: Acquire spectra on a 100 MHz or higher spectrometer. Typical parameters include
a 45° pulse angle and a 2-second relaxation delay with proton decoupling.[1]

Data Processing:

e Process the acquired Free Induction Decay (FID) using appropriate software (e.g.,
MestReNova, TopSpin).[1]

o Apply Fourier transformation, phase correction, and baseline correction.[1]

» Calibrate the spectra using the TMS signal as a reference.[1]

Mass Spectrometry

Sample Preparation:
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o Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such
as methanol or acetonitrile.[1]

Instrumentation:

» Utilize a mass spectrometer equipped with an Electrospray lonization (ESI) or Electron
lonization (EI) source.[1]

ESI-MS Protocol:
 Infuse the sample solution directly into the ESI source at a flow rate of 5-10 uL/min.[1]
e Acquire data in the positive ion mode.[1]

o Typical ESI source parameters include a spray voltage of 3-4 kV and a capillary temperature
of 250-300 °C.[1]

Data Analysis:

o Determine the mass-to-charge ratio (m/z) of the molecular ion peak ([M+H]*) and compare it
to the theoretical value.[1]

e Analyze the fragmentation pattern to confirm the molecular structure, looking for
characteristic fragments of the benzyl and piperidyl moieties.[1]

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of the analytical procedures for the
characterization of 3-(1-Piperidyl)benzylamine.
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Caption: General workflow for spectroscopic analysis.
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Caption: Detailed workflow for NMR analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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